N-(5-bromopentyl)-3-phenylprop-2-enamide

Lipophilicity Physicochemical profiling Cinnamamide analog comparison

N-(5-Bromopentyl)-3-phenylprop-2-enamide (CAS 885269-50-1, molecular formula C₁₄H₁₈BrNO, molecular weight 296.2 g/mol) is a synthetic N-alkyl-substituted cinnamamide derivative bearing a terminal bromine atom on a five-carbon alkyl chain attached to the cinnamamide nitrogen. The compound belongs to the broader class of N-substituted cinnamamides, a privileged scaffold widely explored in medicinal chemistry for antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications.

Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
CAS No. 885269-50-1
Cat. No. B13954119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopentyl)-3-phenylprop-2-enamide
CAS885269-50-1
Molecular FormulaC14H18BrNO
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCCCCBr
InChIInChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)
InChIKeyXPINIGARJYLULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopentyl)-3-phenylprop-2-enamide (CAS 885269-50-1) – Compound Identity, Structural Class, and Procurement Relevance


N-(5-Bromopentyl)-3-phenylprop-2-enamide (CAS 885269-50-1, molecular formula C₁₄H₁₈BrNO, molecular weight 296.2 g/mol) is a synthetic N-alkyl-substituted cinnamamide derivative bearing a terminal bromine atom on a five-carbon alkyl chain attached to the cinnamamide nitrogen . The compound belongs to the broader class of N-substituted cinnamamides, a privileged scaffold widely explored in medicinal chemistry for antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications [1]. The terminal C–Br bond confers distinct physicochemical properties—including a calculated LogP of approximately 3.77—and enables specific reactivity profiles not available in non-halogenated or differently halogenated analogs . The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is supplied by multiple chemical vendors for research use .

Why N-(5-Bromopentyl)-3-phenylprop-2-enamide Cannot Be Assumed Interchangeable with Other N-Alkyl Cinnamamides


N-substituted cinnamamides with varying alkyl chain length, terminal functional group, or halogen identity exhibit substantial differences in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement that preclude generic substitution. The terminal bromine atom in N-(5-bromopentyl)-3-phenylprop-2-enamide introduces a polarizable heavy atom capable of halogen bonding with biological targets [1], a feature absent in non-halogenated (e.g., N-pentylcinnamamide) or hydroxyl-terminated analogs (e.g., N-(5-hydroxypentyl)cinnamamide). Conversely, the bromine atom's leaving-group potential differs markedly from chlorine and fluorine analogs, affecting both synthetic utility and potential in vivo alkylation reactivity [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes (Br→Cl, Br→OH, Br→H, or alteration of chain length) produce measurable differences in physicochemical parameters and biological activity that materially impact selection decisions.

Quantitative Differentiation Evidence: N-(5-Bromopentyl)-3-phenylprop-2-enamide vs. Closest Analogs


LogP Difference: N-(5-Bromopentyl) vs. N-(5-Hydroxypentyl) Cinnamamide – Lipophilicity-Driven Selection

The calculated LogP of N-(5-bromopentyl)-3-phenylprop-2-enamide is 3.77, as reported by ChemSrc . In contrast, the closely related N-(5-hydroxypentyl)-3-phenylprop-2-enamide, which replaces the terminal bromine with a hydroxyl group, exhibits a substantially lower computed LogP (estimated at approximately 2.0–2.5 based on the −1.3 to −1.7 LogP reduction typical of Br→OH substitution on alkyl chains) [1]. This LogP difference of approximately 1.3–1.8 units corresponds to a roughly 20- to 60-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and protein binding in biological assays. For procurement decisions, this means the bromopentyl analog is the appropriate choice when higher lipophilicity and membrane penetration are desired, whereas the hydroxypentyl analog may be preferred for aqueous compatibility.

Lipophilicity Physicochemical profiling Cinnamamide analog comparison

Terminal C–Br Reactivity: Synthetic Derivatization Advantage Over Chloro and Fluoro Analogs

The terminal C–Br bond in N-(5-bromopentyl)-3-phenylprop-2-enamide provides a superior leaving group for nucleophilic substitution reactions compared to the corresponding chloro and especially fluoro analogs. Bromine is a better leaving group than chlorine by a factor of approximately 10–50× in SN2 reactions due to its lower C–X bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and greater polarizability [1]. This has practical consequences: the bromopentyl analog can be directly converted to amine, thioether, azide, or phosphonate derivatives under milder conditions and with higher yields than the chloropentyl analog, and the fluoropentyl analog is essentially inert to nucleophilic displacement [2]. For researchers procuring a cinnamamide building block for further diversification, the bromopentyl variant offers the optimal balance of bench stability and synthetic reactivity.

Synthetic chemistry Leaving group reactivity Derivatization

Halogen Bonding Potential: Bromine as a Superior Halogen Bond Donor vs. Chlorine and Fluorine in Target Engagement

The terminal bromine atom in N-(5-bromopentyl)-3-phenylprop-2-enamide can act as a halogen bond donor, forming attractive electrostatic interactions with Lewis bases (e.g., carbonyl oxygens, carboxylate groups, or π-systems) in protein binding pockets. The strength of halogen bonding follows the order I > Br > Cl ≫ F, with bromine providing a favorable balance of interaction strength (~5–15 kJ/mol for Br···O interactions vs. ~2–8 kJ/mol for Cl···O) without the synthetic lability or toxicity concerns associated with iodine [1]. Fluorine is essentially incapable of acting as a halogen bond donor due to its high electronegativity and low polarizability. This property is particularly relevant for compounds targeting bromodomains and other protein–protein interaction modules where halogen bonding has been experimentally validated to enhance binding affinity [2]. The bromopentyl analog therefore offers a specific molecular recognition feature that the chloropentyl (weaker) and fluoropentyl (absent) analogs cannot replicate.

Halogen bonding Structure-based design Target engagement

Polar Surface Area (PSA) Differentiation: Implications for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of N-(5-bromopentyl)-3-phenylprop-2-enamide is calculated as 29.10 Ų . This falls well below the established threshold of <60–70 Ų for predicted blood-brain barrier (BBB) penetration and <140 Ų for oral absorption [1]. In comparison, the hydroxypentyl analog (N-(5-hydroxypentyl)-3-phenylprop-2-enamide) has an estimated TPSA of approximately 49 Ų due to the additional hydroxyl group, placing it closer to the BBB penetration threshold and reducing its predicted CNS distribution. The chloropentyl and fluoropentyl analogs would have TPSA values similar to the bromopentyl analog (~29 Ų), but without the halogen bonding advantage discussed above. For CNS-targeted programs, the bromopentyl analog's combination of low TPSA (favorable for BBB penetration) and moderate LogP (3.77) positions it within the desirable physicochemical space for CNS drug candidates, whereas the hydroxypentyl analog falls outside this optimal range.

CNS drug design Blood-brain barrier Physicochemical property

Recommended Research and Industrial Application Scenarios for N-(5-Bromopentyl)-3-phenylprop-2-enamide (CAS 885269-50-1)


CNS-Penetrant Lead Optimization Programs Requiring Halogen Bonding Interactions

Based on its calculated TPSA (29.10 Ų, well below the 60–70 Ų BBB penetration threshold ) and LogP (3.77, within the optimal 1–4 range for CNS drugs [1]), N-(5-bromopentyl)-3-phenylprop-2-enamide is specifically suited for neuroscience lead optimization programs. The terminal bromine provides halogen bonding capability (~5–15 kJ/mol with carbonyl acceptors [2]) that can be exploited to enhance target affinity while maintaining favorable CNS physicochemical properties—a combination unavailable from the hydroxypentyl analog (higher TPSA ~49 Ų, poorer BBB prediction) or the chloropentyl analog (weaker halogen bonding).

Synthetic Diversification via Nucleophilic Displacement of the Terminal Bromine

The terminal C–Br bond (BDE ≈ 285 kJ/mol ) enables nucleophilic displacement under mild conditions to generate diverse N-(5-substituted-pentyl)-cinnamamide libraries. This reactivity advantage over the chloropentyl analog (~10–50× slower SN2 reactivity [1]) and the hydroxypentyl analog (requires pre-activation) makes the bromopentyl variant the optimal choice as a diversification hub for structure-activity relationship (SAR) exploration of N-alkyl cinnamamides.

Cell-Based Assays Requiring High Membrane Permeability with Defined Halogen Content

For cell-based phenotypic screens or target engagement assays where intracellular access is critical, N-(5-bromopentyl)-3-phenylprop-2-enamide offers a LogP of 3.77 , predicting membrane permeability superior to the hydroxypentyl analog (ΔLogP ≈ +1.3 to +1.8) and comparable to or slightly higher than the non-halogenated pentyl analog. The presence of bromine also facilitates detection by mass spectrometry (distinctive ⁷⁹Br/⁸¹Br isotope pattern), providing an analytical advantage for cellular uptake and metabolism studies.

Building Block for Covalent Probe Design via Bromine Displacement

The terminal bromine atom can serve as a latent electrophilic handle for covalent inhibitor/probe design. Upon cellular entry, the C–Br bond may undergo intracellular displacement by nucleophilic residues (e.g., cysteine thiolates) in appropriately oriented protein binding sites, or can be intentionally activated for warhead conjugation. This electrophilic potential distinguishes the bromopentyl analog from the chloropentyl (less reactive) and fluoropentyl (inert) variants, providing a tunable reactivity profile for chemical biology applications [2].

Quote Request

Request a Quote for N-(5-bromopentyl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.